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molecular formula C6H4F4N2O2 B180494 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 151734-01-9

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B180494
M. Wt: 212.1 g/mol
InChI Key: CFIFNLXETZBBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223526

Procedure details

A solution of 1-methyl-3-trifluoromethyl-5-fluoro-pyrazole-4-carboxaldehyde (9.8 g) in acetone (60 mL) was stirred rapidly at RT while a solution of potassium dichromate dihydrate (5.6 g) in water (38 mL) and sulfuric acid (4.6 mL) was added. The mixture was stirred rapidly overnight then diluted with water (150 mL). The mixture was extracted with CH2Cl2 (6 ×75 mL). The combined organic solution was washed with water, dried (MgSO4), filtered and concentrated in vacuo leaving a light yellow solid (7.2 g). The solid was recrystallized from EtOAc/hexane to give the desired compound as white crystals (3.8 g). m.p. 165-166° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
potassium dichromate dihydrate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([F:7])=[C:5]([CH:8]=[O:9])[C:4]([C:10]([F:13])([F:12])[F:11])=[N:3]1.O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:17].[K+].[K+]>CC(C)=O.O.S(=O)(=O)(O)O>[CH3:1][N:2]1[C:6]([F:7])=[C:5]([C:8]([OH:17])=[O:9])[C:4]([C:10]([F:13])([F:11])[F:12])=[N:3]1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
CN1N=C(C(=C1F)C=O)C(F)(F)F
Name
potassium dichromate dihydrate
Quantity
5.6 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
38 mL
Type
solvent
Smiles
O
Name
Quantity
4.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (6 ×75 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(C(=C1F)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 200.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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